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NCGC00247743 (I9) Fact Sheet

The table below summarizes the core information for NCGC00247743 based on search results.

Property Description

Common
Name

NCGC00247743 (also referred to as I9 in research literature) [1] [2]

Chemical
Name

C₂₄H₂₉N₃O₂ [1]

CAS Number 1435192-04-3 [1]

Target Histone Lysine Demethylase KDM4 (JMJD2) family [1]

Primary
Mechanism

Inhibits the catalytic activity of KDM4 demethylases, which remove methyl groups
from histone H3 at lysine 9 (H3K9me2/me3) and lysine 36 (H3K36me2/me3) [3] [2]

Solubility 62.5 mg/mL in DMSO (159.64 mM) [1]

Storage -20°C (solid); -80°C in solvent for long-term (2 years) [1]

Key Feature Displays a distinct inhibitory profile against different KDM4 isoforms compared to
other 8-hydroxyquinoline-derived inhibitors like A1 and B3 [2]
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Biological Activity & Experimental Data

Here is a summary of the key experimental findings and quantitative data available for NCGC00247743.

Assay / Model Finding / Outcome Citation

In Vitro Enzymatic Activity
(KDM4B)

IC₅₀ < 1 µM (Inhibition of human GST-tagged KDM4B using
H3K4me3 as substrate)

[1]

Cellular Anti-proliferative
Activity (LNCaP)

Inhibited cell growth with IC₅₀ in the micromolar (µM)
range

[2]

Isoform Selectivity Profile Higher potency and efficacy against KDM4A, 4C, and 4D
compared to related inhibitors B3 and A1

[2]

Binding Confirmation NMR studies (TROSY-HSQC) confirmed specific binding to
the catalytic domain of KDM4A and KDM4B

[2]

Experimental Protocols from Literature

The following methodologies are adapted from research publications that characterized NCGC00247743.

In Vitro KDM4 Demethylase Assay

This protocol is based on experiments used to determine the IC₅₀ of NCGC00247743 against KDM4B [1]

[2].

Principle: The assay measures the inhibitor's effect on the demethylation of a methylated histone

peptide (e.g., H3K9me3) by recombinant KDM4 enzyme.
Key Steps:

Reaction Setup: Incubate recombinant KDM4 protein (e.g., GST-tagged KDM4B) with its
biotinylated substrate (e.g., H3K9me3 peptide) in an assay buffer containing Fe(II) and the co-

substrate 2-Oxoglutarate (2-OG).
Inhibitor Treatment: Add a serial dilution of NCGC00247743 (in DMSO) to the reaction

mixture. Include controls with DMSO only (negative control) and a well-characterized inhibitor if
available (positive control).
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Reaction & Detection: Stop the reaction after incubation (e.g., 10 min at ambient temperature)

by adding EDTA. Quantify the demethylated product (e.g., H3K9me2) using a TR-FRET (Time-
Resolved Fluorescence Resonance Energy Transfer) detection system with europium-labeled

antibodies specific to the demethylated product.
Data Analysis: Calculate the ratio of fluorescence emissions and fit the data to determine the

inhibitor concentration that reduces enzyme activity by half (IC₅₀).

Cellular Proliferation Assay (e.g., LNCaP Cells)

This method describes how the anti-proliferative effect of NCGC00247743 was tested [2].

Principle: Measures the reduction in cell viability or growth after treatment with the inhibitor.
Key Steps:

Cell Seeding: Plate prostate cancer cells (e.g., LNCaP or PC3) in multi-well plates at an
appropriate density and allow them to adhere.

Compound Treatment: Treat cells with a range of concentrations of NCGC00247743 (e.g.,
from nanomolar to micromolar). A related compound, B3, showed IC₅₀ values of 40 nM in PC3

cells and in the sub-micromolar range in LNCaP and VCaP cells [2].
Incubation: Incubate cells for a defined period (e.g., 72-96 hours).

Viability Measurement: Assess cell viability using a standard assay like MTT, MTS, or
CellTiter-Glo to determine the half-maximal inhibitory concentration (IC₅₀).

Troubleshooting Common Issues

Issue: Lack of cellular potency despite good in vitro enzyme inhibition.

Solution: Verify cellular permeability. Consider testing in different cell lines, as sensitivity varies
(e.g., PC3 cells were highly sensitive to the related inhibitor B3) [2]. Ensure the DMSO

concentration in your culture media does not exceed 0.1%.
Issue: Off-target effects observed.

Solution: As NCGC00247743 is derived from 8-hydroxyquinoline, which can chelate metal
ions, it's crucial to include appropriate controls. The related compound B3 showed little effect

on KDM5A and LSD1, but you should confirm selectivity for your specific experimental context
[2].

Issue: Compound precipitation in aqueous buffer.
Solution: NCGC00247743 is highly soluble in DMSO. Always prepare a fresh stock solution in

DMSO and ensure it is adequately diluted in your assay or cell culture medium. The final
DMSO concentration should be kept constant across all samples.

Smolecule
Root Cause Analysis & Performance Maximization

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 3 / 6 Tech Support

https://www.smolecule.com/products/s3105344?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4578295/
https://www.smolecule.com/products/s3105344?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4578295/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4578295/
https://www.smolecule.com/products/s3105344?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4578295/
https://www.smolecule.com/products/s3105344?utm_src=pdf-body
https://www.smolecule.com/products/s3105344?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Key Insights for Researchers

Isoform Selectivity is Critical: NCGC00247743 (I9) has a distinct selectivity profile. When designing
experiments, do not assume it behaves identically to other KDM4 inhibitors like A1 or B3 [2].

Explore AR-Independent Pathways: The high efficacy of the related inhibitor B3 in AR-negative
PC3 cells suggests KDM4 inhibitors can work through mechanisms independent of the Androgen

Receptor. This could be a relevant angle for your research [2].
Monitor Key Histone Marks: To confirm target engagement in cells, use Western Blot or

immunofluorescence to monitor changes in the levels of H3K9me3 and H3K36me3 after treatment
[2].

Key Signaling Pathway Context

To help visualize the cellular context of KDM4 inhibition, the diagram below outlines a simplified signaling

pathway based on research findings, particularly the role of KDM4B in prostate cancer [2].
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I hope this technical guide provides a solid foundation for your work with NCGC00247743.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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To cite this document: Smolecule. [blocking KDM4 isoforms with NCGC00247743]. Smolecule,

[2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b3105344#blocking-kdm4-

isoforms-with-ncgc00247743]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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